molecular formula C19H17FN6 B14968059 N~4~-(3-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-fluorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14968059
M. Wt: 348.4 g/mol
InChI Key: ZWOPASNGYPFNTE-UHFFFAOYSA-N
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Description

N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aryl aldehydes with amines and active methylenes under catalytic conditions. This process can be carried out in either basic or acidic media . Another approach involves a regiospecific one-pot reaction under solvent-free and microwave irradiation conditions, which offers a more environmentally friendly and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Fluorophenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorophenyl group enhances its binding affinity to protein tyrosine kinases, making it a potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C19H17FN6

Molecular Weight

348.4 g/mol

IUPAC Name

4-N-(3-fluorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17FN6/c1-25(2)19-23-17(22-14-8-6-7-13(20)11-14)16-12-21-26(18(16)24-19)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,23,24)

InChI Key

ZWOPASNGYPFNTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F

Origin of Product

United States

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